Methylprednisolone aceponate
CAS No.: 86401-95-8
Cat. No.: VC0535228
Molecular Formula: C27H36O7
Molecular Weight: 472.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 86401-95-8 |
---|---|
Molecular Formula | C27H36O7 |
Molecular Weight | 472.6 g/mol |
IUPAC Name | [(6S,8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate |
Standard InChI | InChI=1S/C27H36O7/c1-6-23(32)34-27(22(31)14-33-16(3)28)10-8-19-18-11-15(2)20-12-17(29)7-9-25(20,4)24(18)21(30)13-26(19,27)5/h7,9,12,15,18-19,21,24,30H,6,8,10-11,13-14H2,1-5H3/t15-,18-,19-,21-,24+,25-,26-,27-/m0/s1 |
Standard InChI Key | DALKLAYLIPSCQL-YPYQNWSCSA-N |
Isomeric SMILES | CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)C)O)C)C(=O)COC(=O)C |
SMILES | CCC(=O)OC1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)C)O)C)C(=O)COC(=O)C |
Canonical SMILES | CCC(=O)OC1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)C)O)C)C(=O)COC(=O)C |
Appearance | Solid powder |
Introduction
Pharmacological Profile and Mechanism of Action
Chemical Structure and Formulations
Methylprednisolone aceponate is a synthetic glucocorticoid derivative distinguished by its non-halogenated structure, featuring a methyl group at C-6 and dual esterification at C-17 and C-21 . This molecular configuration enhances lipophilicity, facilitating efficient skin penetration while minimizing systemic exposure. MPA is available in multiple formulations—cream, ointment, fatty ointment, milk, and solution—allowing tailored therapy based on lesion type and body region . The cream formulation, with high water content, is optimal for acute weeping eczema, whereas the ointment is preferred for chronic, lichenified lesions .
Pharmacokinetics and Metabolism
Upon topical application, MPA undergoes enzymatic hydrolysis in the epidermis to form 6α-methylprednisolone-17-propionate (MPP), a metabolite with heightened glucocorticoid receptor affinity . This activation occurs locally, ensuring potent anti-inflammatory effects at the site of application. Systemic absorption of MPP is mitigated by rapid hepatic conjugation to glucuronic acid, yielding inactive metabolites excreted renally with a half-life of ~16 hours . This compartmentalized metabolism explains MPA’s minimal impact on hypothalamic-pituitary-adrenal (HPA) axis function, even when applied to extensive body surfaces .
Clinical Efficacy in Dermatological Disorders
Atopic Eczema
MPA’s efficacy in atopic eczema is well-documented. A randomized, double-blind study comparing once-daily MPA to twice-daily betamethasone valerate found equivalent success rates (>85%) in reducing erythema, pruritus, and lichenification . Notably, MPA achieved a 70% reduction in itch severity within seven days, outperforming tacrolimus 0.03% in head-to-head trials . Long-term management studies reveal that twice-weekly MPA combined with emollients reduces relapse rates by 58% over 16 weeks, underscoring its utility in maintenance therapy .
Table 1: Therapeutic Outcomes in Atopic Eczema
Facial and Scalp Eczema
MPA’s safety profile permits its use on delicate areas such as the face and scalp. Postmarketing surveillance data involving 1,744 patients demonstrated 91% physician-rated efficacy in facial eczema, with no cases of perioral dermatitis reported when treatment was discontinued upon lesion resolution . For scalp psoriasis and seborrheic eczema, MPA solution achieved complete clearance in 87% of patients within 14 days .
Corticosteroid | Efficacy Score | Toxicity Score | TIX Rating |
---|---|---|---|
Methylprednisolone aceponate | 18.0 | 9.0 | 2.0 |
Mometasone furoate | 18.0 | 9.0 | 2.0 |
Clobetasol propionate | 27.0 | 17.0 | 1.5 |
Betamethasone valerate | 18.0 | 15.0 | 1.2 |
Comparative Analysis with Other Corticosteroids
Potency and Efficacy
MPA’s vasoconstrictive potency parallels clobetasol propionate and exceeds hydrocortisone butyrate in experimental models . Clinically, MPA matches the efficacy of betamethasone valerate but requires half the application frequency, enhancing adherence . In psoriasis, MPA ointment reduced plaque thickness by 62% versus 58% for calcipotriol/betamethasone combinations, though direct comparative trials remain limited .
Pediatric Suitability
MPA’s safety in infants is supported by a 12-month prospective study (n=89) where no growth retardation or adrenal insufficiency occurred despite continuous use on 15–20% body surface area . This positions MPA as preferable to tacrolimus, which carries a black-box warning for potential malignancy risk in children .
Guidelines and Practical Considerations
Dosing and Administration
MPA 0.1% is applied once daily, with dosage guided by lesion extent. For example, adult leg eczema typically requires 4g daily (28g weekly), equating to two 15g tubes for bilateral treatment . Patients should avoid transferring medication between containers to preserve stability .
Patient Education and Compliance
Steroid phobia affects 49% of caregivers, necessitating clear communication about MPA’s safety profile . Key messages include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume